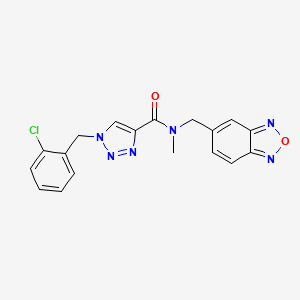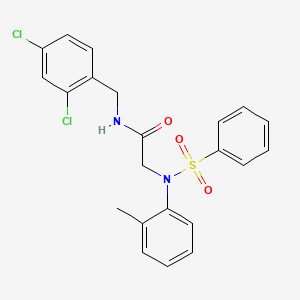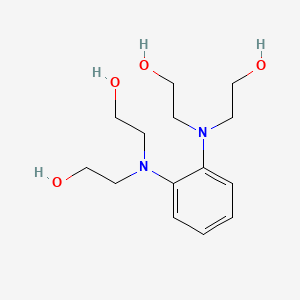![molecular formula C12H16ClNO2S B5121852 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic uses. CPTP belongs to the class of compounds known as amides and has a molecular formula of C13H17ClNO2S.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. Specifically, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is also thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have several biochemical and physiological effects. In animal models of inflammatory diseases, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to reduce inflammation and improve symptoms. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of inflammation and tumor growth in various diseases. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. One area of research is to further explore its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of research is to investigate its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, which could make it more accessible for lab experiments.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorothiophenol with 2-methoxyethylamine to form 4-chlorophenylthioethylamine. This intermediate is then reacted with 3-chloropropionyl chloride to form 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic uses. In particular, it has been shown to have anti-inflammatory and anti-tumor properties. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been studied in vitro and in vivo for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-16-8-7-14-12(15)6-9-17-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPDJFZDRITBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxyethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5121771.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)
![3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide](/img/structure/B5121784.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)


![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)